5-Fluoro-4-methyl-2-nitrobenzoic acid
Overview
Description
5-Fluoro-4-methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom, a methyl group, and a nitro group
Mechanism of Action
Target of Action
It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (mapk) .
Mode of Action
Nitro compounds typically undergo reactions at the benzylic position, which can be either sn1 or sn2 . This suggests that 5-Fluoro-4-methyl-2-nitrobenzoic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known to participate in the synthesis of novel quinazolinones . Quinazolinones and their derivatives are known to exhibit a wide range of biological activities and are involved in various biochemical pathways.
Result of Action
As a potential inhibitor of p38α mapk, it may influence cellular processes regulated by this kinase .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds can participate in various biochemical reactions . They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation
Cellular Effects
It is known to participate in the synthesis of novel quinazolinones that are potential inhibitors of p38α mitogen-activated protein kinase (MAPK) . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that nitro compounds can undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluoro-4-methyl-2-nitrobenzoic acid can be synthesized through the nitration of 5-fluoro-4-methyltoluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Esterification: Alcohols, acid catalysts like sulfuric acid.
Major Products Formed
Reduction: 5-Fluoro-4-methyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: 5-Fluoro-4-methyl-2-nitrobenzoate esters.
Scientific Research Applications
5-Fluoro-4-methyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methyl-5-nitrobenzoic acid
- 5-Fluoro-2-nitrobenzoic acid
- 2-Fluoro-5-nitrobenzoic acid
Uniqueness
5-Fluoro-4-methyl-2-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a nitro group on the aromatic ring enhances its reactivity and potential for diverse applications compared to similar compounds .
Biological Activity
5-Fluoro-4-methyl-2-nitrobenzoic acid (FMNBA) is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemical research.
FMNBA can be synthesized through various chemical methods, including the nitration of 5-fluoro-4-methyltoluene. The synthesis often involves the use of strong nitrating agents such as fuming nitric acid and concentrated sulfuric acid, which facilitate the introduction of the nitro group into the aromatic system . The compound is known to undergo several chemical reactions, such as:
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The fluorine atom can be replaced by other nucleophiles.
- Esterification : The carboxylic acid group can react with alcohols to form esters.
These reactions are essential for developing derivatives with enhanced biological activity.
FMNBA has been identified as a potential inhibitor of p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in various cellular processes, including inflammation and stress response. The inhibition of p38α MAPK could lead to therapeutic applications in conditions such as cancer and autoimmune diseases.
Enzyme Inhibition Studies
Research indicates that FMNBA and its derivatives may exhibit significant enzyme inhibition properties. For instance, studies have shown that compounds derived from FMNBA can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles conducive to cancer cell apoptosis .
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation : A study demonstrated that FMNBA derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis through the activation of caspase pathways .
- Structure-Activity Relationship (SAR) Analysis : Research focusing on the SAR of FMNBA revealed that modifications on the nitro and fluorine substituents significantly affect biological activity. For example, alterations in the position or nature of substituents led to variations in potency against specific kinases .
- Potential for Drug Development : Due to its structural features and biological activity, FMNBA serves as a valuable scaffold for developing new therapeutic agents targeting MAPK pathways. Its derivatives are being explored for their potential use in treating inflammatory diseases and cancers .
Data Tables
Properties
IUPAC Name |
5-fluoro-4-methyl-2-nitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFQWWSEJHPZJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.